![molecular formula C16H20S2 B3170310 5-Hexyl-5'-vinyl-2,2'-bithiophene CAS No. 942435-50-9](/img/structure/B3170310.png)
5-Hexyl-5'-vinyl-2,2'-bithiophene
Overview
Description
5-Hexyl-5’-vinyl-2,2’-bithiophene is a chemical compound with the molecular formula C16H20S2 . It is also known by other names such as 5-ETHENYL-5’-HEXYL-2,2’-BITHIOPHENE and 2-ethenyl-5-(5-hexylthiophen-2-yl)thiophene .
Molecular Structure Analysis
The molecular structure of 5-Hexyl-5’-vinyl-2,2’-bithiophene includes a 5-hexyl-2,2’-bithiophene unit as an electron donor group . The introduction of this unit increases the conjugation length of the sensitizers, thus improving their molar absorption coefficient and light harvesting efficiency .Physical And Chemical Properties Analysis
5-Hexyl-5’-vinyl-2,2’-bithiophene has a molecular weight of 276.5 g/mol . It has a topological polar surface area of 56.5 Ų and a complexity of 252 . It has no hydrogen bond donors, two hydrogen bond acceptors, and seven rotatable bonds .Scientific Research Applications
Copolymerization with Other Materials
5-Hexyl-5'-vinyl-2,2'-bithiophene has been utilized in copolymerization reactions with other materials. For instance, its copolymerization with methyl methacrylate and n-butyl acrylate has been explored. These copolymers, analyzed using nuclear magnetic resonance spectroscopy, show that 5-vinyl-2,2'-bithiophene is highly reactive as a monomer, displaying significant reactivity ratios in these reactions (Trumbo, 1988).
Organic Dyes for Solar Cell Applications
Research has been conducted on synthesizing new organic dyes incorporating 5-hexyl-2,2'-bithiophene units for use in dye-sensitized solar cells (DSSCs). These dyes, designed as sensitizers, enhance light harvesting efficiency due to the extended conjugation length provided by the 5-hexyl-2,2'-bithiophene units (Saravanan et al., 2014).
Organic Solar Cells
In the field of organic solar cells (OSCs), 5-hexyl-5'-vinyl-2,2'-bithiophene-based molecules have been synthesized as donor materials. These molecules, due to their solubility in common organic solvents and broad absorption bands, are promising for use in OSCs, contributing to improved power conversion efficiencies (Jing Zhang et al., 2011).
Semiconducting Materials for Electronics
The compound has been a key component in the synthesis of new semiconducting materials. These materials, based on a triphenylene core and incorporating 5-hexyl-2,2'-bithiophene, demonstrate potential for applications in organic field-effect transistors (OFETs) and OSCs due to their favorable solubility and semiconducting properties (Hoang et al., 2011).
Polymer Synthesis and Properties
In polymer science, 5-vinyl-2,2'-bithiophene has been involved in the synthesis of comb-shaped polyvinylthiophenes. These polymers, with well-controlled multifunctional side chains, exhibit adjustable optical and electrical properties, making them suitable for various applications (Natori et al., 2020).
Mechanism of Action
The 5-hexyl-2,2’-bithiophene units in 5-Hexyl-5’-vinyl-2,2’-bithiophene act as an electron donor group . This property is utilized in dye-sensitized solar cells (DSSCs), where these units increase the conjugation length of the sensitizers, thereby improving their molar absorption coefficient and light harvesting efficiency .
Future Directions
The use of 5-Hexyl-5’-vinyl-2,2’-bithiophene in dye-sensitized solar cells (DSSCs) represents a promising direction for future research . The ability of this compound to improve the molar absorption coefficient and light harvesting efficiency of sensitizers could be further explored to enhance the performance of DSSCs .
properties
IUPAC Name |
2-ethenyl-5-(5-hexylthiophen-2-yl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20S2/c1-3-5-6-7-8-14-10-12-16(18-14)15-11-9-13(4-2)17-15/h4,9-12H,2-3,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVIGBHOWMXHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856359 | |
Record name | 5-Ethenyl-5'-hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexyl-5'-vinyl-2,2'-bithiophene | |
CAS RN |
942435-50-9 | |
Record name | 5-Ethenyl-5'-hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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